molecular formula C13H20N6O2S B2392809 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1210778-53-2

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2392809
CAS No.: 1210778-53-2
M. Wt: 324.4
InChI Key: WHOOSKCMZBFBQQ-UHFFFAOYSA-N
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Description

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields. This complex molecule contains multiple functional groups, including a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a methanesulfonamide moiety, contributing to its unique chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route is the condensation of 4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidine with an appropriate sulfonylating agent under basic conditions to form the desired sulfonamide derivative.

Key reaction steps often include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.

  • Functionalization of the core with the piperidine ring through nucleophilic substitution.

  • Introduction of the methanesulfonamide group via sulfonylation.

Industrial Production Methods While detailed industrial production methods are often proprietary, they generally scale up laboratory synthesis protocols. The focus is on optimizing reaction yields, ensuring reproducibility, and minimizing by-products through precise control of reaction parameters like temperature, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide undergoes several chemical reactions including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or organic peroxides under acidic or basic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or under thermal conditions.

Major Products The major products vary depending on the nature of the starting materials and reaction conditions, often resulting in derivatives with modified functional groups that maintain the core structure of the compound.

Scientific Research Applications

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide finds applications in several scientific disciplines:

  • Chemistry: As a versatile intermediate for synthesizing complex molecules.

  • Biology: In cell signaling studies due to its potential interaction with biological targets.

  • Medicine: As a candidate for drug development, particularly in targeting kinase enzymes.

  • Industry: In the development of new materials and catalysts.

Comparison with Similar Compounds

Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of a piperidine ring and a methanesulfonamide group, which impart distinctive physicochemical properties and biological activity.

Similar compounds include:

  • 4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidine derivatives

  • Other sulfonamide-substituted pyrazolo[3,4-d]pyrimidines

Conclusion

This compound is a compound of significant interest due to its complex structure and wide range of potential applications. Its synthesis, reactivity, and unique properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-22(20,21)17-5-8-19-13-11(9-16-19)12(14-10-15-13)18-6-3-2-4-7-18/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOSKCMZBFBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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